molecular formula C17H12O3 B3024435 (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one CAS No. 88281-20-3

(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

Cat. No.: B3024435
CAS No.: 88281-20-3
M. Wt: 264.27 g/mol
InChI Key: ZSYCWSICLOFYGZ-UHFFFAOYSA-N
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Description

(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

A comprehensive overview of aurones, which include compounds like (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one, is provided by Popova et al. (2019). The study delves into the synthesis, stereoisomerism, and reactivity of aurones, focusing on the most common precursors and the various reactions involving electrophiles and nucleophiles. This research is pivotal for understanding the chemical properties and potential applications of such compounds in various fields of science and technology (Popova, Bondarenko, & Frasinyuk, 2019).

Antimicrobial Potential

The antimicrobial properties of benzofuran derivatives, a class to which this compound belongs, are highlighted in the work of Hiremathad et al. (2015). This review emphasizes the urgent need for new therapeutic agents due to the global problem of antibiotic resistance. Benzofuran and its derivatives are recognized for their extensive biological and pharmacological applications, including their role in antimicrobial therapy. The study elaborates on the structural features and biological activities that make benzofuran a privileged structure in drug discovery, particularly in the search for efficient antimicrobial agents (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).

Natural Sources and Bioactivity

Miao et al. (2019) provide a detailed review of the natural sources, bioactivity, and synthesis of benzofuran derivatives. This review showcases the diverse biological activities of benzofuran compounds, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them potential natural drug lead compounds. The study also discusses novel methods for constructing benzofuran rings, which are crucial for the development of new therapeutic drugs with potential applications in treating various diseases (Miao, Hu, Yang, Liu, Sun, & Wang, 2019).

Anticancer Drug Development

Sugita et al. (2017) explore the tumor specificity and keratinocyte toxicity of various compounds, including those related to benzofuran derivatives. Their research aims to identify compounds with high tumor specificity and reduced toxicity to normal cells, which is crucial for developing safer and more effective anticancer drugs. This study contributes to the understanding of the structural features that enhance tumor specificity and minimize toxicity, potentially leading to the development of new anticancer treatments (Sugita, Takao, Uesawa, & Sakagami, 2017).

Properties

IUPAC Name

2-cinnamylidene-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-13-9-10-14-16(11-13)20-15(17(14)19)8-4-7-12-5-2-1-3-6-12/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYCWSICLOFYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358659
Record name 3(2H)-Benzofuranone, 6-hydroxy-2-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88281-20-3
Record name 3(2H)-Benzofuranone, 6-hydroxy-2-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Reactant of Route 3
Reactant of Route 3
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Reactant of Route 4
Reactant of Route 4
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Reactant of Route 5
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.